cis-MZ 1

PROTAC VHL E3 Ligase Stereoisomerism

Essential matched negative control for MZ 1-based BRD4 degradation assays. cis-MZ 1 retains BRD4 bromodomain binding but stereochemical inversion at the prolinamide abolishes VHL E3 ligase recruitment, enabling definitive VHL-dependent vs. off-target effect differentiation in cellular and biochemical studies. Validate experimental specificity with this indispensable control.

Molecular Formula C49H60ClN9O8S2
Molecular Weight 1002.6 g/mol
CAS No. 1797406-72-4
Cat. No. B560343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-MZ 1
CAS1797406-72-4
Synonyms(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)- 4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamid
Molecular FormulaC49H60ClN9O8S2
Molecular Weight1002.6 g/mol
Structural Identifiers
InChIInChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37-,38-,44+/m0/s1
InChIKeyPTAMRJLIOCHJMQ-HADAFJFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-MZ 1 (CAS 1797406-72-4) as a PROTAC Negative Control for BRD4 Degradation Assays


cis-MZ 1 (CAS 1797406-72-4) is a proteolysis-targeting chimera (PROTAC) compound that serves as a stereoisomeric negative control for the active BRD4 degrader MZ 1 . It comprises a pan-BET bromodomain inhibitor (derived from (+)-JQ1) tethered via a PEG linker to a von Hippel-Lindau (VHL) E3 ligase ligand . As a PROTAC designed for targeted protein degradation research, cis-MZ 1 contains the same warhead and linker components as its active counterpart MZ 1 but differs in stereochemical configuration at the prolinamide moiety, which abolishes VHL binding and subsequent BRD4 degradation activity .

Why cis-MZ 1 (CAS 1797406-72-4) Cannot Be Substituted with Generic BRD4 Inhibitors or Active PROTACs


In PROTAC-based protein degradation experiments, proper negative controls are essential for distinguishing VHL-dependent degradation from off-target or E3 ligase-independent effects [1]. Generic BRD4 inhibitors such as (+)-JQ1 or active PROTAC degraders like MZ 1 and ARV-771 cannot serve this function because they either inhibit bromodomain function without inducing degradation or actively recruit the VHL E3 ligase to trigger BRD4 ubiquitination and proteasomal degradation [2]. Substituting cis-MZ 1 with a structurally unrelated compound or a different negative control compromises experimental interpretation, as the stereochemical specificity of the cis configuration at the prolinamide (4S)-position is the precise molecular feature that eliminates VHL binding while preserving BRD4 bromodomain engagement [3].

Quantitative Evidence for cis-MZ 1 (CAS 1797406-72-4) as a Stereochemically Defined Negative Control


Stereochemical Differentiation: cis-MZ 1 vs. MZ 1 VHL Binding Affinity

cis-MZ 1 exhibits no significant binding affinity for the VHL E3 ubiquitin ligase, whereas the active degrader MZ 1 (trans configuration at the prolinamide hydroxyproline moiety) binds VHL with high affinity . The stereochemical difference—(4S) in cis-MZ 1 versus (4R) in MZ 1—is the sole structural determinant of this functional divergence, as both compounds share identical BET bromodomain-binding warheads and linker composition .

PROTAC VHL E3 Ligase Stereoisomerism

Functional Divergence: cis-MZ 1 Does Not Degrade BRD4 Protein

In cellular degradation assays, cis-MZ 1 fails to induce BRD4 protein degradation, while MZ 1 potently degrades BRD4 with DC50 values of 8 nM and 23 nM in H661 and H838 cells, respectively . Immunoblot analysis of U2OS cells treated with either compound confirmed that cis-MZ 1 does not reduce BRD4 protein levels over time, whereas MZ 1 treatment resulted in time-dependent BRD4 depletion [1].

BRD4 Degradation Immunoblot PROTAC Negative Control

BRD4 Bromodomain Binding Affinity: cis-MZ 1 vs. Parent Inhibitor JQ1

Both cis-MZ 1 and MZ 1 retain high affinity for BRD2, BRD3, and BRD4 bromodomains (Kd = 13–60 nM), comparable to the parent pan-BET inhibitor (+)-JQ1 . This preserved bromodomain binding indicates that the stereochemical inversion in cis-MZ 1 selectively disrupts VHL recruitment while leaving the BET-targeting warhead functionality intact [1].

BET Bromodomain Binding Affinity Pan-BET Inhibitor

Recommended Application Scenarios for cis-MZ 1 (CAS 1797406-72-4) in Targeted Protein Degradation Research


Negative Control for MZ 1-Mediated BRD4 Degradation Experiments

cis-MZ 1 should be used as a matched negative control in any cellular assay employing MZ 1 for BRD4 degradation. Parallel treatment of cells with equimolar concentrations of cis-MZ 1 and MZ 1 enables researchers to distinguish VHL-dependent degradation effects from bromodomain inhibition or off-target compound effects [1]. Immunoblot analysis of BRD4 protein levels following treatment confirms the absence of degradation with cis-MZ 1, validating the specificity of observed MZ 1-induced phenotypes [2].

Ternary Complex Formation Assay Baseline Control

In biochemical assays measuring PROTAC-induced ternary complex formation (e.g., SPR, FRET, or AlphaLISA), cis-MZ 1 serves as a baseline control that lacks VHL recruitment capacity. Because cis-MZ 1 retains BRD4 bromodomain binding but fails to engage VHL, it provides a reference signal for binary (PROTAC-BRD4) complex formation without ternary (BRD4-PROTAC-VHL) complex contribution [1]. This enables accurate quantification of cooperative binding effects in active PROTACs [2].

Transcriptomic Profiling to Distinguish Degradation-Dependent from Bromodomain Inhibition Effects

RNA-seq or qPCR-based gene expression analysis comparing cells treated with cis-MZ 1, MZ 1, and the parent inhibitor JQ1 enables researchers to dissect transcriptional changes attributable specifically to BRD4 degradation versus pan-BET bromodomain inhibition [1]. MZ 1 induces a distinct and more restricted transcriptional response compared to JQ1, reflecting selective BRD4 suppression [2]; cis-MZ 1 treatment serves as a control for bromodomain engagement without degradation, helping to isolate degradation-specific gene expression signatures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-MZ 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.